molecular formula C17H19F3N4OS B2834882 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone CAS No. 400079-81-4

2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2834882
CAS No.: 400079-81-4
M. Wt: 384.42
InChI Key: HYYWNEZYJFHABR-GZIVZEMBSA-N
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Description

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone is a complex organic compound featuring a morpholine ring, a thiazole ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction where 2,6-dimethylmorpholine reacts with a suitable halogenated precursor.

    Formation of the Hydrazone Linkage: The final step involves the reaction of 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde with 4-(trifluoromethyl)phenylhydrazine under mild acidic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines.

Scientific Research Applications

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, potentially inhibiting metalloproteins. Additionally, the trifluoromethyl group enhances its binding affinity to hydrophobic pockets in proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(methyl)phenyl]hydrazone
  • 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(chloromethyl)phenyl]hydrazone
  • 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(fluoromethyl)phenyl]hydrazone

Uniqueness

The presence of the trifluoromethyl group in 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone distinguishes it from similar compounds. This group significantly enhances its lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can improve the compound’s ability to cross cell membranes, increasing its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-11-9-24(10-12(2)25-11)16-21-7-15(26-16)8-22-23-14-5-3-13(4-6-14)17(18,19)20/h3-8,11-12,23H,9-10H2,1-2H3/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYWNEZYJFHABR-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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